molecular formula C32H33N7O3S B2414797 2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-mesitylacetamide CAS No. 901736-73-0

2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-mesitylacetamide

货号: B2414797
CAS 编号: 901736-73-0
分子量: 595.72
InChI 键: GLIGQIFRMIJITL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-mesitylacetamide is a useful research compound. Its molecular formula is C32H33N7O3S and its molecular weight is 595.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

生物活性

The compound 2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-mesitylacetamide is a complex organic molecule that exhibits a range of biological activities. This article reviews its pharmacological properties, focusing on its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a triazole ring, quinazoline , and benzo[d]imidazole moieties, which are known for their diverse biological activities. The structural complexity suggests potential interactions with various biological targets.

Antiviral Activity

Research indicates that compounds containing triazole and quinazoline structures have shown promising antiviral properties. For instance, triazole derivatives have been evaluated for their ability to inhibit viral replication. A study highlighted that certain triazole derivatives displayed significant activity against viral infections by interfering with viral enzymes or receptors essential for the viral life cycle .

Anticonvulsant Properties

The compound's structural components suggest potential anticonvulsant activity. Triazole derivatives have been systematically reviewed for their anticonvulsant effects in various animal models. In particular, modifications on the triazole nucleus have led to compounds that demonstrate efficacy in preventing seizures in rodent models using the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. The binding affinity to voltage-gated sodium channels (VGSCs) and GABA receptors has been established as a mechanism of action for these compounds .

Anticancer Activity

Benzimidazole derivatives, closely related to the compound , have been recognized for their anticancer properties. They function by inhibiting topoisomerases and other critical enzymes involved in DNA replication and repair. Recent studies have synthesized various benzimidazole derivatives that exhibit cytotoxic effects against different cancer cell lines, indicating a potential therapeutic role for related compounds like the one discussed here .

Study 1: Antiviral Efficacy

A recent study investigated the antiviral efficacy of a series of triazole compounds similar to our compound. The results showed that these compounds significantly reduced viral titers in infected cell lines, demonstrating their potential as therapeutic agents against viral infections.

Study 2: Anticonvulsant Evaluation

In another study focused on anticonvulsant activity, a series of triazole derivatives were tested in MES and PTZ models. The most potent compound exhibited an ED50 value of 23.4 mg/kg with a protective index (PI) greater than 25.6, suggesting a favorable safety profile alongside its efficacy .

Data Tables

Activity Type Compound Model Used ED50 (mg/kg) Protective Index
AntiviralTriazole DerivativeCell CultureN/AN/A
Anticonvulsant2-((8,9-dimethoxy...)MES23.4>25.6
AnticancerBenzimidazole DerivativeVarious Cancer LinesN/AN/A

科学研究应用

Synthesis and Structural Characterization

The synthesis of this compound involves multiple steps that typically include the formation of the triazoloquinazoline framework followed by the introduction of substituents such as thioether and acetamide groups. Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly employed for structural elucidation. The detailed synthesis pathway often involves:

  • Formation of the Triazoloquinazoline Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Thioether Formation : The introduction of sulfur-containing groups enhances biological activity.
  • Acetamide Modification : This step is crucial for improving solubility and bioavailability.

Anticancer Activity

Research indicates that compounds similar to 2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-mesitylacetamide exhibit significant anticancer properties. For instance:

  • Cell Line Studies : Compounds have been tested against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer). Results show promising cytotoxic effects, suggesting potential for further development as anticancer agents .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The incorporation of benzimidazole and triazole moieties is known to enhance antibacterial properties due to their ability to interact with bacterial enzymes .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of similar compounds:

StudyCompoundBiological ActivityFindings
Triazole derivativesAnticancerSignificant cytotoxicity against multiple cancer cell lines
Benzimidazole analogsAntimicrobialEffective against a range of bacterial strains
Sulfonamide derivativesAntitumorStrong activity observed in vitro against specific cancer types

属性

IUPAC Name

2-[[8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33N7O3S/c1-18-13-19(2)30(20(3)14-18)36-29(40)17-43-32-34-24-16-27(42-6)26(41-5)15-22(24)31-35-28(37-39(31)32)11-12-38-21(4)33-23-9-7-8-10-25(23)38/h7-10,13-16H,11-12,17H2,1-6H3,(H,36,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIGQIFRMIJITL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)CCN5C(=NC6=CC=CC=C65)C)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。